6,7-Dibromoquinoline-5,8-dione
Overview
Description
6,7-Dibromoquinoline-5,8-dione is an organic compound belonging to the quinoline family It is characterized by the presence of two bromine atoms at the 6th and 7th positions and a quinoline-5,8-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dibromoquinoline-5,8-dione typically involves multiple steps:
Nitrosation of 8-hydroxyquinoline: This step introduces a nitroso group to the 8-hydroxyquinoline.
Reduction: The nitroso group is reduced to form an amino group.
Bromination: The amino group is then brominated to introduce bromine atoms at the 6th and 7th positions.
Oxidation: Finally, the compound is oxidized to form the quinoline-5,8-dione core
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromoquinoline-5,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in palladium-catalyzed Sonogashira coupling reactions with terminal alkynes to form alkynyl derivatives
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Terminal Alkynes: React with this compound to form alkynyl derivatives.
Oxidizing Agents: Used in the final oxidation step during synthesis.
Major Products
Alkynylquinoline-5,8-diones: Formed through coupling reactions with terminal alkynes
Scientific Research Applications
6,7-Dibromoquinoline-5,8-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for synthesizing various biologically active compounds with antifungal, antibacterial, antiparasitic, and antitumor properties
Antimicrobial Agents: The compound and its derivatives have shown significant antimicrobial activity against various bacterial strains
Drug Development: It is used in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6,7-dibromoquinoline-5,8-dione involves its interaction with molecular targets in cells. The compound can inhibit the growth of tumor cells by interfering with cellular processes and pathways essential for cell proliferation . It also exhibits antimicrobial activity by disrupting bacterial cell walls and inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Lavendamycin: An antibiotic and antitumor agent containing the quinoline-5,8-dione core.
Streptonigrin: Another antibiotic and antitumor agent with a similar structure
Uniqueness
6,7-Dibromoquinoline-5,8-dione is unique due to the presence of bromine atoms at the 6th and 7th positions, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
6,7-dibromoquinoline-5,8-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br2NO2/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZKOUMVYNIHQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292366 | |
Record name | 6,7-dibromoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18633-05-1 | |
Record name | NSC82128 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dibromoquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dibromoquinoline-5,8-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBN9K78MS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,7-dibromoquinoline-5,8-dione in organic synthesis?
A1: this compound serves as a crucial intermediate in synthesizing diverse quinoline derivatives. Its importance stems from the reactivity of the bromine atoms, which can undergo various transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings [, , ]. These reactions enable the introduction of various aryl and alkynyl substituents at the 6 and 7 positions of the quinoline-5,8-dione core.
Q2: How is this compound typically synthesized?
A2: A common synthetic route involves a multi-step process starting from 8-hydroxyquinoline [, , ]. This process includes nitrosation of 8-hydroxyquinoline, followed by reduction, bromination, and finally, oxidation to yield the desired this compound.
Q3: What are the key spectroscopic characteristics of this compound?
A3: The synthesized derivatives of this compound are characterized using a variety of spectroscopic techniques. These include UV/Visible spectrophotometry, Fourier Transform-Infrared (FT-IR) Spectroscopy, and 1H and 13C-NMR Spectroscopy [, , ]. These techniques help confirm the structure and purity of the synthesized compounds.
Q4: What are the potential applications of this compound derivatives?
A4: Studies have explored the antimicrobial activities of various alkynyl and aryl derivatives of quinoline-5,8-dione, synthesized using this compound as a precursor [, ]. These derivatives have shown promising in vitro activity against a range of bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa [, ]. Further research is needed to investigate their potential as therapeutic agents.
Q5: Are there alternative synthetic routes to 6,7-dibromoquinoline-5,8-diones?
A5: While the multi-step synthesis from 8-hydroxyquinoline is common, research has focused on developing new efficient syntheses of 6,7-dibromoquinoline-5,8-diones []. This exploration aims to optimize the synthesis by potentially reducing the number of steps, improving yields, and using more readily available starting materials.
Q6: Beyond antimicrobial activity, are there other areas exploring the use of this compound derivatives?
A6: The unique structure and reactivity of this compound derivatives make them attractive building blocks for various applications. For example, they have been used to synthesize complex heterocyclic systems, including aza derivatives of angular and complex phenothiazine rings, which are of interest for their potential optical and electronic properties [].
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